molecular formula C29H27FN4O6S B11077168 Ethyl 4-(4-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate

Ethyl 4-(4-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate

Cat. No.: B11077168
M. Wt: 578.6 g/mol
InChI Key: SOVKZCGEXLVSLM-UHFFFAOYSA-N
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Description

ETHYL 4-{4-[2-(3-ETHOXYANILINO)-2-OXOETHYL]-3-[(3-FLUOROBENZOYL)AMINO]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE is a complex organic compound with a unique structure that incorporates multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{4-[2-(3-ETHOXYANILINO)-2-OXOETHYL]-3-[(3-FLUOROBENZOYL)AMINO]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Imidazolidinone Core: This step involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinone ring.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced through an acylation reaction using a fluorobenzoyl chloride derivative.

    Attachment of the Ethoxy Aniline Group: This step involves the nucleophilic substitution of an ethoxy aniline derivative onto the imidazolidinone core.

    Final Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{4-[2-(3-ETHOXYANILINO)-2-OXOETHYL]-3-[(3-FLUOROBENZOYL)AMINO]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the aromatic rings or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-{4-[2-(3-ETHOXYANILINO)-2-OXOETHYL]-3-[(3-FLUOROBENZOYL)AMINO]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 4-{4-[2-(3-ETHOXYANILINO)-2-OXOETHYL]-3-[(3-FLUOROBENZOYL)AMINO]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-{4-[2-(3-ETHOXYANILINO)-2-OXOETHYL]-3-[(3-CHLOROBENZOYL)AMINO]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE
  • ETHYL 4-{4-[2-(3-ETHOXYANILINO)-2-OXOETHYL]-3-[(3-BROMOBENZOYL)AMINO]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE

Uniqueness

The uniqueness of ETHYL 4-{4-[2-(3-ETHOXYANILINO)-2-OXOETHYL]-3-[(3-FLUOROBENZOYL)AMINO]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of the fluorobenzoyl group could enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C29H27FN4O6S

Molecular Weight

578.6 g/mol

IUPAC Name

ethyl 4-[4-[2-(3-ethoxyanilino)-2-oxoethyl]-3-[(3-fluorobenzoyl)amino]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C29H27FN4O6S/c1-3-39-23-10-6-9-21(16-23)31-25(35)17-24-27(37)33(22-13-11-18(12-14-22)28(38)40-4-2)29(41)34(24)32-26(36)19-7-5-8-20(30)15-19/h5-16,24H,3-4,17H2,1-2H3,(H,31,35)(H,32,36)

InChI Key

SOVKZCGEXLVSLM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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